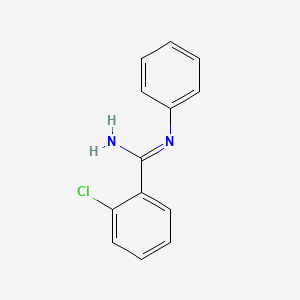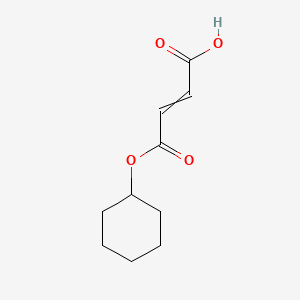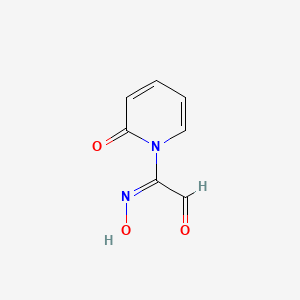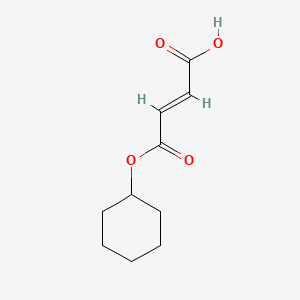
2-Butenedioic acid (2Z)-, monocyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid (2Z)-, monocyclohexyl ester is an organic compound that belongs to the class of esters. It is derived from 2-butenedioic acid, also known as maleic acid, and cyclohexanol. This compound is characterized by the presence of a cyclohexyl group attached to the ester functional group, making it a unique derivative of maleic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, monocyclohexyl ester typically involves the esterification of maleic acid with cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
Maleic acid+CyclohexanolAcid catalyst2-Butenedioic acid (2Z)-, monocyclohexyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedioic acid (2Z)-, monocyclohexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to maleic acid and cyclohexanol in the presence of an acid or base.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Maleic acid and cyclohexanol.
Reduction: Cyclohexyl alcohol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Applications De Recherche Scientifique
2-Butenedioic acid (2Z)-, monocyclohexyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Butenedioic acid (2Z)-, monocyclohexyl ester involves its interaction with various molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of maleic acid and cyclohexanol. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butenedioic acid (Z)-, dibutyl ester
- 2-Butenedioic acid (Z)-, diethyl ester
- 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester
Uniqueness
2-Butenedioic acid (2Z)-, monocyclohexyl ester is unique due to the presence of the cyclohexyl group, which imparts different physical and chemical properties compared to other esters of maleic acid. This uniqueness makes it valuable in specific applications where the cyclohexyl group provides desired characteristics, such as increased hydrophobicity or altered reactivity.
Propriétés
Numéro CAS |
2424-59-1 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(E)-4-cyclohexyloxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H14O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)/b7-6+ |
Clé InChI |
ZMQWRASVUXJXGM-VOTSOKGWSA-N |
SMILES isomérique |
C1CCC(CC1)OC(=O)/C=C/C(=O)O |
SMILES canonique |
C1CCC(CC1)OC(=O)C=CC(=O)O |
Description physique |
Pellets or Large Crystals |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


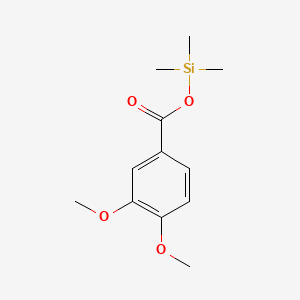
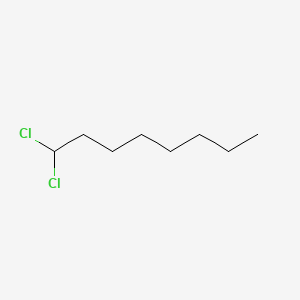

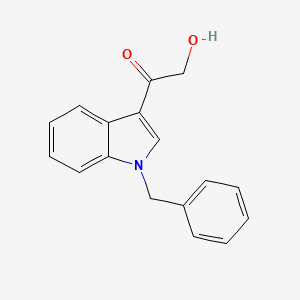
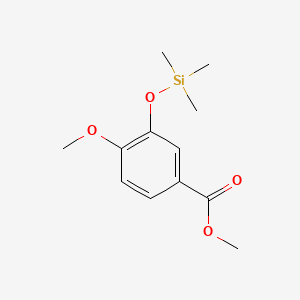
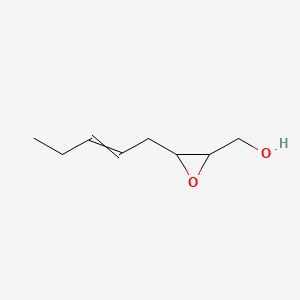
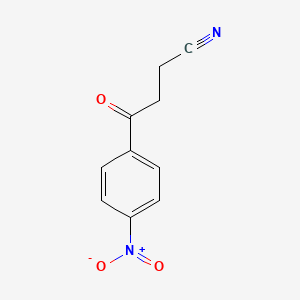
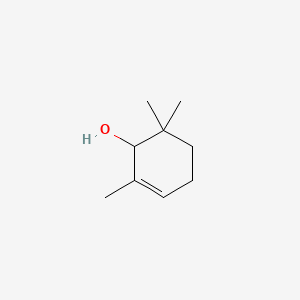
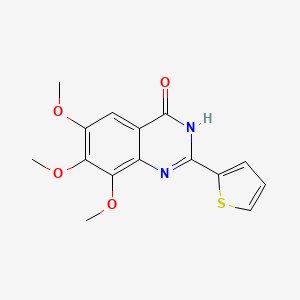
![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)
